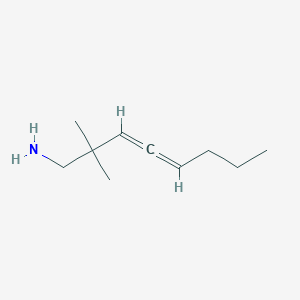

2,2-Dimethylocta-3,4-dien-1-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

155904-88-4 |

|---|---|

Molecular Formula |

C10H19N |

Molecular Weight |

153.26 g/mol |

InChI |

InChI=1S/C10H19N/c1-4-5-6-7-8-10(2,3)9-11/h6,8H,4-5,9,11H2,1-3H3 |

InChI Key |

FUJRVKMMJQKLEU-UHFFFAOYSA-N |

SMILES |

CCCC=C=CC(C)(C)CN |

Canonical SMILES |

CCCC=C=CC(C)(C)CN |

Synonyms |

3,4-Octadien-1-amine, 2,2-dimethyl- |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2,2 Dimethylocta 3,4 Dien 1 Amine

Construction of the 2,2-Dimethyl-3,4-octadiene Backbone

The creation of the 2,2-dimethylocta-3,4-octadiene backbone is a critical step that establishes the key structural features of the target molecule, including the allene (B1206475) and the gem-dimethyl group.

Several classic and modern carbon-carbon bond-forming reactions can be adapted to construct the dienic scaffold.

Wittig Reaction: The Wittig reaction is a powerful tool for the formation of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. wikipedia.orglibretexts.orgorganic-chemistry.orgmasterorganicchemistry.com In the context of synthesizing the octadiene backbone, a Wittig-type olefination could be employed to create one of the double bonds of the diene system. For instance, a suitable phosphonium ylide could react with an α,β-unsaturated aldehyde to generate the 1,3-diene structure. The stereochemical outcome of the Wittig reaction, which can lead to either (E) or (Z)-alkenes depending on the nature of the ylide, would need to be carefully controlled. organic-chemistry.org

Aldol (B89426) Condensation: The aldol condensation is another fundamental carbon-carbon bond-forming reaction that can be utilized to synthesize α,β-unsaturated carbonyl compounds, which are precursors to dienes. cram.comwikipedia.orgyoutube.com A crossed aldol condensation between an appropriate aldehyde and ketone could furnish a β-hydroxy carbonyl compound, which upon dehydration would yield the conjugated enone. wikipedia.org Further elaboration of this enone would be necessary to complete the diene synthesis. One approach involves the condensation of an enolate with an α,β-unsaturated aldehyde, which can directly lead to a 1,3-diene under thermodynamic control. thieme-connect.de

Palladium-Catalyzed Cross-Coupling Reactions: Modern transition-metal-catalyzed cross-coupling reactions offer a highly efficient and selective means of constructing dienic systems. nih.govdigitellinc.comacs.orgresearchgate.netacs.org For example, a palladium-catalyzed cross-coupling of a vinyl- or allenyl-organometallic reagent with a suitable organic halide could be employed. A notable strategy is the palladium-catalyzed oxidative cross-coupling of two allenes, which can lead to the formation of functionalized dendralenes. nih.govacs.org Another approach involves the cross-coupling of conjugated enynones with allylarenes to produce furyl-substituted 1,3-dienes. acs.org

| Reaction Type | Reactants | Product Type | Key Features |

| Wittig Reaction | Aldehyde/Ketone + Phosphonium Ylide | Alkene | Fixes double bond location. libretexts.org Stereoselectivity depends on ylide structure. organic-chemistry.org |

| Aldol Condensation | Two Carbonyl Compounds | α,β-Unsaturated Carbonyl | Forms C-C bonds; can be base or acid-catalyzed. wikipedia.org |

| Palladium-Catalyzed Cross-Coupling | Organometallic + Organic Halide | Diene | High selectivity and efficiency. nih.govdigitellinc.com |

The central allene moiety is a key structural feature, and its stereoselective synthesis is crucial.

Allene Synthesis from Propargylic Alcohols: A common and effective method for allene synthesis involves the reduction of propargylic alcohols. acs.orgnih.govnih.gov For example, treatment of a propargylic alcohol with Cp2Zr(H)Cl can lead to the direct and stereospecific formation of allenes. nih.govnih.gov Another approach involves a three-step sequence of mesylate formation, displacement with hydrazine, and oxidation to generate a propargylic diazene (B1210634) that eliminates dinitrogen to form the allene. acs.org

Catalytic Asymmetric Synthesis: Recent advances have led to the development of catalytic asymmetric methods for the synthesis of chiral allenes. acs.orgrsc.org These methods often employ chiral catalysts to control the stereochemical outcome of the reaction, providing access to enantiomerically enriched allenes.

The introduction of the gem-dimethyl group at the C2 position requires a regiospecific alkylation strategy. The presence of this group can influence the thermodynamics and control of polymerization and depolymerization processes in related systems. pku.edu.cn This structural motif is common in natural products and can be introduced through various synthetic methods. nih.govresearchgate.netchemrxiv.org One approach involves the α-methylation of a ketone precursor. nih.gov

Installation of the Primary Amine Moiety

Once the hydrocarbon backbone is constructed, the final step is the introduction of the primary amine group.

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. organic-chemistry.orgtandfonline.comharvard.educhemistrysteps.comlibretexts.org This one-pot reaction involves the condensation of an aldehyde or ketone with ammonia (B1221849) to form an imine, which is then reduced in situ to the corresponding primary amine. chemistrysteps.comlibretexts.org Various reducing agents can be employed, including sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). harvard.edu

An alternative strategy involves the reduction of various nitrogen-containing functional groups to the primary amine.

Reduction of Azides: Alkyl azides can be readily reduced to primary amines using a variety of reagents, including lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. masterorganicchemistry.comorganic-chemistry.orgrsc.orgnih.gov This two-step approach, involving the initial displacement of a leaving group with azide (B81097) followed by reduction, is a reliable method for primary amine synthesis. libretexts.orgmasterorganicchemistry.com Tin/mercaptan reducing systems can be used for the reduction of azides in the presence of labile ester functionalities. nih.govacs.org

Reduction of Nitriles: Nitriles can be reduced to primary amines using strong reducing agents like LiAlH4 or through catalytic hydrogenation with catalysts such as Raney nickel, palladium, or platinum. chemguide.co.ukorganic-chemistry.orgstudymind.co.uknih.govwikipedia.org This method adds a carbon atom to the original molecule. aakash.ac.in

Reduction of Amides: Primary amides can be reduced to primary amines using strong reducing agents like LiAlH4. libretexts.orgorgoreview.comnih.govmasterorganicchemistry.comorganic-chemistry.orgrsc.org This reaction effectively converts the carbonyl group of the amide into a methylene (B1212753) group. orgoreview.commasterorganicchemistry.com

Reduction of Isocyanates: Isocyanates can be converted to primary amines through hydrolysis to an unstable carbamic acid, which then decarboxylates. aakash.ac.in The Curtius rearrangement of acyl azides provides a route to isocyanates. aakash.ac.in Industrially, primary amines are converted to isocyanates using phosgene (B1210022). rsc.org The reaction of isocyanates with amines is a key step in the formation of ureas. nih.govresearchgate.net

| Precursor | Reducing Agent/Method | Product | Key Features |

| Aldehyde/Ketone | NH3, NaBH3CN | Primary Amine | One-pot reaction. chemistrysteps.comlibretexts.org |

| Azide | LiAlH4, H2/Pd | Primary Amine | Good for sensitive substrates. masterorganicchemistry.comorganic-chemistry.org |

| Nitrile | LiAlH4, H2/Catalyst | Primary Amine | Adds one carbon atom. chemguide.co.ukwikipedia.orgaakash.ac.in |

| Amide | LiAlH4 | Primary Amine | Reduces C=O to CH2. orgoreview.commasterorganicchemistry.com |

| Isocyanate | Hydrolysis | Primary Amine | Via unstable carbamic acid. aakash.ac.in |

Nucleophilic Substitution Approaches Utilizing Unsaturated Substrates

A prevalent strategy for the formation of allenes involves nucleophilic substitution on unsaturated substrates, particularly propargylic derivatives. organic-chemistry.orgorganic-chemistry.org In this context, the synthesis of 2,2-dimethylocta-3,4-dien-1-amine could be envisioned through the reaction of a suitable nitrogen nucleophile with a propargylic substrate possessing the requisite carbon skeleton.

The general mechanism involves the attack of a nucleophile at the γ-position of the propargylic system in an S(_N)2' fashion, leading to the formation of the allene. rsc.org The choice of leaving group on the propargylic substrate is crucial for the success of these reactions. Common leaving groups include halides, acetates, carbonates, and phosphates. organic-chemistry.orgorganic-chemistry.org

For instance, a potential route to this compound could start from a propargylic alcohol. This alcohol can be converted to a more reactive species, such as a propargylic bromide or acetate. Subsequent reaction with an appropriate amine source, like ammonia or a protected amine equivalent, would then furnish the desired allenic amine. The regioselectivity of the nucleophilic attack is a critical factor, as attack at the α-position would lead to an acetylenic product instead of the desired allene. organic-chemistry.org

Catalysis often plays a key role in these transformations. Copper and palladium catalysts are frequently employed to facilitate the nucleophilic substitution and control the regioselectivity. organic-chemistry.org For example, copper(I) catalysts have been shown to promote the reaction of propargylic phosphates with organoboron nucleophiles, leading to trisubstituted allenes with excellent regioselectivity and chirality transfer. organic-chemistry.org Similarly, nickel-catalyzed S(_N)2' substitution of propargyl esters with organoaluminum reagents provides an efficient route to multi-substituted allenes. rsc.org

| Substrate Type | Nucleophile | Catalyst | Product | Key Features |

| Propargylic Bromide | Grignard Reagent | Ni(acac)(_2)/Ph(_3)P | Terminal Allenes | Good yields and high regioselectivities. organic-chemistry.org |

| Propargylic Acetate | Organoaluminum Reagent | Pd(PPh(_3))(_2)Cl(_2)/Ph(_3)P | Tri- or Tetrasubstituted Allenes | Good to excellent yields and high regioselectivities. organic-chemistry.org |

| Propargylic Phosphate | Alkyl Boranes/Arylboronic Esters | Copper Catalyst | Trisubstituted Allenes | Excellent chirality transfer and regioselectivity. organic-chemistry.org |

Catalytic Amination Processes (e.g., hydroamination, telomerization)

Catalytic amination processes offer an atom-economical approach to the synthesis of amines, including allenic amines. libretexts.orgwikipedia.org These methods involve the direct addition of an N-H bond across a carbon-carbon multiple bond.

Hydroamination is the addition of an amine to an unsaturated compound, such as a diene. libretexts.orgwikipedia.org While the hydroamination of 1,3-dienes typically yields allylic amines, specific catalyst systems can be employed to achieve the desired regioselectivity for the formation of other isomers. acs.orgrsc.org For instance, rhodium-catalyzed hydroamination of 1,3-dienes has been developed to produce homoallylic amines with anti-Markovnikov selectivity. acs.org The choice of ligand and Brønsted acid additive is critical in directing the regiochemical outcome. acs.org The hydroamination of allenes can lead to enamines, imines, or allylic amines, depending on the catalyst used. libretexts.org

Telomerization is another relevant catalytic process that involves the dimerization of a 1,3-diene with the simultaneous addition of a nucleophile, such as an amine. google.comwikipedia.org This reaction, often catalyzed by palladium or nickel complexes, can generate functionalized C8 chains. wikipedia.org The telomerization of butadiene with amines, for example, can produce octadienylamines. By carefully selecting the diene and amine precursors, this methodology could be adapted for the synthesis of structures related to this compound. The regioselectivity of the nucleophilic attack in telomerization can be influenced by the nature of the ligands on the metal catalyst. wikipedia.org

Recent advancements have shown that the classical telomerization reaction can be diverted by introducing aryl boronic derivatives, leading to the formation of aryl-substituted dienes instead of the typical products from the addition of the nucleophile. acs.org This highlights the tunability of these catalytic systems.

| Catalytic Process | Substrate(s) | Catalyst System | Product Type | Key Features |

| Hydroamination | 1,3-Dienes, Amines | Rhodium/rac-BINAP, Mandelic Acid | Homoallylic Amines | Anti-Markovnikov selectivity. acs.org |

| Hydroamination | 1,3-Dienes, Amines | Pd(cod)Cl(_2)/DPEphos | Allylic Amines | High regioselectivity for 1,4-addition. rsc.org |

| Telomerization | 1,3-Dienes, Amines | Palladium or Nickel Complexes | Octadienylamines | Atom-economical dimerization and amination. google.comwikipedia.org |

Convergent and Linear Synthetic Schemes for this compound

The synthesis of a complex molecule like this compound can be approached using either a linear or a convergent strategy. fiveable.mewikipedia.orgdifferencebetween.com

The choice between a linear and a convergent approach depends on the complexity of the target molecule and the availability of suitable starting materials and reactions for fragment coupling. fiveable.me

Chemo-, Regio-, and Stereoselective Synthesis of this compound

The synthesis of a specific isomer of this compound requires precise control over chemoselectivity, regioselectivity, and stereoselectivity.

Control of Diene Geometry (e.g., E/Z isomerism, allene axial chirality)

Allenes can exhibit axial chirality when the substituents on each of the sp² carbons are different. rsc.orgmsu.edu The synthesis of an enantioenriched form of this compound would therefore require control over this axial chirality.

Significant progress has been made in the enantioselective synthesis of axially chiral allenes. rsc.org One common approach involves the use of chiral propargylic precursors. The reaction of enantioenriched propargylic phosphates with organocuprates can proceed with excellent chirality transfer to form axially chiral allenes. organic-chemistry.org Similarly, catalytic methods using chiral ligands have been developed. For example, palladium-catalyzed reactions with chiral ligands like (R)-BINAP can be used to synthesize chiral allenes. msu.edu Chiral phosphoric acids have also emerged as effective catalysts for the asymmetric synthesis of chiral allenes. acs.org

Asymmetric Synthesis of Chiral Amine Derivatives

The amine group in this compound is attached to a primary carbon, so the amine itself is not a stereocenter. However, the synthesis of chiral amine derivatives, in general, is a major focus in organic chemistry. tdl.orgyale.edu Should the target molecule be modified to have a chiral amine center, various methods for asymmetric amine synthesis could be employed. These include the use of chiral auxiliaries, such as tert-butanesulfinamide, or asymmetric catalytic methods. yale.edu

Diastereoselective and Enantioselective Methodologies

When a molecule contains multiple stereocenters or a combination of stereocenters and axial chirality, diastereoselective and enantioselective methods are crucial for obtaining a single stereoisomer.

For a molecule like this compound, which possesses axial chirality, a diastereoselective synthesis could be relevant if another stereocenter were present in the molecule. For instance, if a chiral amine were used in the synthesis, the reaction could proceed with diastereoselectivity, favoring the formation of one diastereomer over the other.

Process Optimization for Reaction Conditions and Yields in Multi-Step Syntheses

A plausible and commonly employed strategy for constructing the carbon skeleton of the target molecule is the nucleophilic addition of a metalated alkyne to a sterically hindered aldehyde. For instance, the lithium acetylide of 1-pentyne (B49018) can be reacted with 2,2-dimethylpropanal. The optimization of this step typically focuses on the choice of base for deprotonation, the solvent, and the reaction temperature to ensure complete conversion and minimize side reactions.

The subsequent introduction of the amine group is a critical and often challenging step. One robust method for preparing primary amines is the Gabriel synthesis, which involves the alkylation of potassium phthalimide (B116566) with a suitable electrophile, followed by hydrolysis. In the context of synthesizing this compound, the corresponding propargylic halide or sulfonate would be the alkylating agent. Optimization of this step would involve screening different leaving groups (e.g., bromide, tosylate) and reaction conditions to achieve efficient substitution without inducing premature isomerization or elimination.

Alternatively, an azide synthesis offers a reliable route to primary amines. This involves an SN2 reaction of an alkyl halide with an azide salt, followed by reduction of the resulting alkyl azide. This two-step sequence is often high-yielding and avoids the overalkylation issues sometimes encountered with direct amination. The reduction of the azide can be achieved with various reagents, such as lithium aluminum hydride (LiAlH4) or by catalytic hydrogenation.

The final and most defining step is the formation of the allene moiety. This can be achieved through several methods, including the base-catalyzed isomerization of a terminal alkyne or a sigmatropic rearrangement of a propargylic intermediate. The Myers allene synthesis, for example, utilizes a nih.govnih.gov-sigmatropic rearrangement of a propargyl hydrazone derivative, which is formed in situ from a propargyl alcohol. wikipedia.org This one-pot procedure is known for its efficiency and stereospecificity. wikipedia.org

The optimization of these multi-step sequences often involves a systematic study of various parameters as illustrated in the following hypothetical data tables, which are based on established principles of organic synthesis and analogous transformations reported in the literature.

Table 1: Optimization of the Synthesis of the Propargylic Alcohol Precursor

| Entry | Aldehyde | Alkyne | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2,2-Dimethylpropanal | 1-Pentyne | n-BuLi | THF | -78 to 0 | 2 | 75 |

| 2 | 2,2-Dimethylpropanal | 1-Pentyne | n-BuLi | Diethyl Ether | -78 to 25 | 2 | 70 |

| 3 | 2,2-Dimethylpropanal | 1-Pentyne | LDA | THF | -78 to 0 | 3 | 82 |

| 4 | 2,2-Dimethylpropanal | 1-Pentyne | n-BuLi | THF/HMPA | -78 | 1.5 | 88 |

| 5 | 2,2-Dimethylpropanal | 1-Pentyne | n-BuLi | THF | -40 to 0 | 2 | 78 |

This data is illustrative and based on general principles of alkyne addition reactions.

Table 2: Optimization of the Amination Step via Azide Synthesis and Reduction

| Entry | Substrate (Propargyl Halide) | Azide Source | Solvent | Temperature (°C) | Reduction Method | Yield (%) |

| 1 | Propargyl Bromide | NaN3 | DMF | 25 | LiAlH4 | 85 |

| 2 | Propargyl Bromide | NaN3 | DMSO | 25 | H2, Pd/C | 78 |

| 3 | Propargyl Tosylate | NaN3 | DMF | 50 | LiAlH4 | 90 |

| 4 | Propargyl Bromide | TMSN3 | THF | 0 | PPh3, H2O | 82 |

| 5 | Propargyl Mesylate | NaN3 | Acetonitrile | 60 | LiAlH4 | 88 |

This data is illustrative and based on general principles of azide synthesis and reduction.

Table 3: Optimization of the Allene Formation via Isomerization

| Entry | Starting Material | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Terminal Alkyne | KOH | t-BuOH | 80 | 6 | 65 |

| 2 | Terminal Alkyne | NaNH2 | Liquid NH3 | -33 | 2 | 75 |

| 3 | Terminal Alkyne | KAPA | Alkyne | 0 to 25 | 1 | 92 |

| 4 | Propargyl Alcohol | DEAD, PPh3, o-nitrobenzenesulfonylhydrazine | THF | -15 to 23 | 3 | 85 |

| 5 | Propargyl Mesylate | DBU | Toluene | 110 | 4 | 70 |

This data is illustrative and based on general principles of alkyne isomerization and allene synthesis protocols.

Advanced Spectroscopic and Structural Elucidation of 2,2 Dimethylocta 3,4 Dien 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. mdpi.com Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the atomic arrangement within 2,2-Dimethylocta-3,4-dien-1-amine can be assembled.

The 1D ¹H and ¹³C NMR spectra provide initial, fundamental information about the different chemical environments of the hydrogen and carbon atoms in the molecule.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the various proton groups. The integration of these signals would confirm the number of protons in each environment. Key expected signals include a triplet for the terminal methyl group (C8), a singlet for the two equivalent gem-dimethyl groups (C2-Me), and signals for the methylene (B1212753) groups of the propyl chain and the aminomethyl group (C1). The allenic protons at C4 and C5 would present as complex multiplets due to their coupling to each other and adjacent protons.

The ¹³C NMR spectrum provides information on each unique carbon atom. A characteristic and highly deshielded signal is expected for the central sp-hybridized carbon of the allene (B1206475) group (C4) around 200 ppm. The other sp²-hybridized allenic carbons (C3 and C5) would appear further upfield. The quaternary carbon (C2) and the various methylene and methyl carbons would resonate at their characteristic chemical shifts.

Predicted ¹H NMR Spectral Data for this compound This table is based on typical chemical shift values for similar functional groups. organicchemistrydata.orgdocbrown.info

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (C8) | ~0.9 | Triplet (t) | 3H |

| -CH₂- (C7) | ~1.4 | Sextet | 2H |

| -CH₂- (C6) | ~2.0 | Quartet (q) | 2H |

| =CH- (C5) | ~5.1 | Multiplet (m) | 1H |

| =CH- (C3) | ~5.4 | Multiplet (m) | 1H |

| -C(CH₃)₂ (C2-Me) | ~1.1 | Singlet (s) | 6H |

| -CH₂NH₂ (C1) | ~2.5 | Singlet (s) | 2H |

| -NH₂ | ~1.5 | Broad Singlet (br s) | 2H |

Predicted ¹³C NMR Spectral Data for this compound This table is based on typical chemical shift values for similar functional groups. rsc.orgrsc.org

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |

| C8 | ~14 |

| C7 | ~23 |

| C6 | ~31 |

| C5 | ~95 |

| C4 | ~205 |

| C3 | ~100 |

| C2 | ~38 |

| C1 | ~55 |

| C2-Me | ~25 |

While 1D NMR spectra identify the different types of protons and carbons, 2D NMR experiments are essential for establishing the connectivity between them. wikipedia.orgslideshare.net

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the protons on C6, C7, and C8, confirming the propyl group. It would also show correlations between the allenic proton at C5 and the methylene protons at C6, and between the allenic proton at C3 and the other allenic proton at C5, thus mapping out the entire carbon chain's proton connectivity.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments correlate protons with the carbons to which they are directly attached (¹J-coupling). sdsu.eduyoutube.com This allows for the unambiguous assignment of each carbon signal by linking it to its known proton signal. For example, the proton signal at ~2.5 ppm would show a cross-peak with the carbon signal at ~55 ppm, assigning them to C1.

HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique shows correlations between protons and carbons over two or three bonds (²J and ³J-coupling). youtube.combeilstein-journals.org It is crucial for identifying quaternary carbons and piecing together the molecular skeleton. Key HMBC correlations would include:

Protons of the gem-dimethyl groups correlating to C1, C2, and C3.

Protons of the aminomethyl group (C1) correlating to the quaternary carbon (C2).

The allenic proton at C3 correlating to C5 and the gem-dimethyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net NOESY can provide information about the molecule's conformation and the relative stereochemistry of the allenic system.

Quantum chemical calculations, specifically the GIAO method, have become an invaluable tool in structural elucidation. This computational approach allows for the ab initio prediction of NMR chemical shifts for a given structure. Its application is particularly useful when experimental data is ambiguous or when trying to distinguish between closely related isomers. For a molecule like this compound, GIAO calculations could be used to predict the ¹³C and ¹H NMR spectra for the (R) and (S) enantiomers of the axially chiral allene. By comparing the calculated spectra with the experimental data, a confident assignment of the absolute configuration can often be made, especially when combined with other chiroptical data.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Elucidation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and formula, and offering structural insights through fragmentation analysis. arkat-usa.org

HRMS is used to measure the mass of a molecule with very high accuracy (typically to within 5 ppm). nih.gov This precision allows for the determination of the exact elemental composition from the measured mass. For this compound, the molecular formula is C₁₀H₁₉N.

Calculated Exact Mass for C₁₀H₁₉N

| Ion Formula | Calculated Exact Mass (m/z) |

| [C₁₀H₁₉N+H]⁺ | 154.1596 |

| [C₁₀H₁₉N]⁺˙ | 153.1517 |

An HRMS measurement confirming one of these exact masses would provide strong evidence for the proposed molecular formula, ruling out other combinations of atoms that might have the same nominal mass. nih.gov

Tandem mass spectrometry (MS/MS or MSⁿ) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and then the resulting fragment ions (product ions) are analyzed. youtube.comyoutube.com This process provides detailed structural information by revealing how the molecule breaks apart. The fragmentation of amines is often directed by the nitrogen atom. For this compound, the molecular ion ([M]⁺˙) or the protonated molecule ([M+H]⁺) would be selected and subjected to collision-induced dissociation.

Plausible Fragmentation Pathways in MSⁿ

Alpha-Cleavage : A common pathway for amines is the cleavage of the C-C bond alpha to the nitrogen atom. For this molecule, this would involve the cleavage of the C1-C2 bond, leading to the formation of a stable iminium ion.

Loss of Alkyl Groups : Fragmentation could occur along the propyl side chain, leading to the loss of ethyl or propyl radicals.

Allene Fragmentation : The allenic system itself can undergo characteristic rearrangements and fragmentations under electron impact or collision-induced dissociation.

This multi-stage analysis helps to confirm the connectivity of the different parts of the molecule and provides corroborating evidence for the structure elucidated by NMR. nih.govnih.govyoutube.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for identifying the functional groups present in this compound and for probing its conformational landscape. The vibrational modes of the amine and allene moieties give rise to characteristic signals in the IR and Raman spectra.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to exhibit distinct absorption bands corresponding to the vibrations of its primary amine and allene functionalities. Primary aliphatic amines are characterized by two N-H stretching vibrations in the region of 3400-3250 cm⁻¹: an asymmetric and a symmetric stretch. libretexts.orgspectroscopyonline.com These bands are typically sharper and less intense than the O-H bands of alcohols. libretexts.org Additionally, a medium to strong intensity N-H bending (scissoring) vibration is anticipated in the 1650-1580 cm⁻¹ range. spectroscopyonline.com The C-N stretching vibration for an aliphatic amine is expected to appear as a medium to weak band in the 1250-1020 cm⁻¹ region. libretexts.orgaip.org

The allene group will be identifiable by its characteristic asymmetric C=C=C stretching vibration, which typically appears as a sharp, and often strong, absorption band in the 1950-1980 cm⁻¹ range. The presence of alkyl substituents on the allene may slightly influence the exact position of this band.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. While the N-H and C-H stretching vibrations will be present, the symmetric C=C=C stretching vibration of the allene, which is often weak or absent in the IR spectrum, is expected to be a strong and characteristic band in the Raman spectrum, typically appearing around 1070-1080 cm⁻¹. The C-C single bond stretching vibrations within the alkyl backbone will also be observable in the fingerprint region of the Raman spectrum. diva-portal.org

The combination of IR and Raman spectroscopy allows for a comprehensive identification of the key functional groups and can provide insights into the molecule's conformation by analyzing shifts in vibrational frequencies and band shapes.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman | Intensity |

|---|---|---|---|---|

| Primary Amine (-NH₂) | N-H Asymmetric Stretch | ~3380–3350 | Variable | Medium |

| N-H Symmetric Stretch | ~3310–3280 | Variable | Medium | |

| N-H Scissoring (Bend) | ~1650–1580 | Variable | Medium-Strong | |

| C-N Stretch | ~1250–1020 | Variable | Weak-Medium | |

| Allene (C=C=C) | Asymmetric Stretch | ~1980–1950 | Weak/Absent | Strong, Sharp |

| Symmetric Stretch | Weak/Absent | ~1080–1070 | Strong |

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives or Analogs

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org For a molecule like this compound, which may be a liquid or oil at room temperature, obtaining a single crystal suitable for X-ray diffraction may require derivatization to a crystalline salt (e.g., hydrochloride or tartrate) or a crystalline derivative (e.g., an amide or urea).

Should a suitable crystal be obtained, X-ray diffraction analysis would provide a wealth of structural information, including:

Unambiguous confirmation of the molecular connectivity.

Precise bond lengths and bond angles for all atoms in the molecule, including the C=C bond lengths of the allene and the C-N bond length of the amine.

The dihedral angle between the two planes defined by the substituents on the allene carbons, confirming the characteristic twisted geometry of the allene.

The absolute configuration of the chiral allene axis, which can be determined using anomalous dispersion effects if a heavy atom is present in the crystal structure or by co-crystallization with a chiral reference molecule.

Details of the intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the primary amine group, which dictates the crystal packing.

While a crystal structure for this compound itself is not publicly available, analysis of crystalline derivatives of other chiral allenes and primary amines provides a framework for understanding the expected solid-state features. For instance, the crystal structures of chiral secondary amines have been reported, revealing details of their molecular conformation and intermolecular hydrogen bonding patterns. aps.org Similarly, the crystal structures of various chiral allene-containing molecules have been elucidated, confirming their axial chirality and providing insights into their solid-state packing.

| Structural Parameter | Information Obtained | Expected Values/Features for an Allenic Amine |

|---|---|---|

| Bond Lengths (Å) | Precise distances between bonded atoms. | C=C (allene): ~1.31 Å; C-N (amine): ~1.47 Å |

| Bond Angles (°) | Angles between three connected atoms. | C=C=C (allene): ~180°; H-N-H (amine): ~106° |

| Dihedral Angles (°) | Torsional angles defining molecular conformation. | Substituent planes of allene: ~90° |

| Absolute Configuration | The R/S or P/M designation of the chiral axis. | Determined from the 3D atomic coordinates. |

| Crystal Packing | Arrangement of molecules in the unit cell. | Likely dominated by N-H---N hydrogen bonding. |

Chiroptical Techniques for Absolute Configuration Assignment (e.g., Electronic Circular Dichroism (ECD), Modified Marfey's Method)

Determining the absolute configuration of a chiral molecule like this compound is crucial for understanding its biological activity and stereochemical properties. Chiroptical techniques are instrumental in this assignment.

Electronic Circular Dichroism (ECD) Spectroscopy:

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. numberanalytics.com The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms and chromophores. For axially chiral allenes, the ECD spectrum can be used to determine the absolute configuration (P or M, or Rₐ or Sₐ) by comparing the experimental spectrum with that predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT). The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the helical arrangement of the chromophoric groups around the allene axis. While the amine and alkyl groups themselves are not strong chromophores in the accessible UV-Vis range, their influence on the electronic transitions of the allene core can be sufficient to generate a measurable ECD signal.

Modified Marfey's Method:

The Modified Marfey's method is a powerful and widely used technique for determining the absolute configuration of chiral primary and secondary amines. aip.orgdiva-portal.orgresearchgate.net The method involves the derivatization of the chiral amine with a chiral derivatizing agent, typically Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, L-FDAA) or its D-enantiomer. aip.org

The reaction of racemic this compound with L-FDAA would produce a pair of diastereomers. These diastereomers can then be separated and analyzed by a chromatographic technique, most commonly high-performance liquid chromatography (HPLC). The elution order of the diastereomers is dependent on the absolute configuration of the amine. By comparing the retention times of the derivatized unknown amine with those of derivatized standards of known absolute configuration (if available) or by using established empirical rules, the absolute configuration of the original amine can be determined. The large, planar dinitrophenyl group of the Marfey's derivative provides a strong chromophore for UV detection, facilitating the analysis.

| Technique | Principle | Application to this compound | Information Obtained |

|---|---|---|---|

| Electronic Circular Dichroism (ECD) | Differential absorption of circularly polarized light by a chiral molecule. | Measurement of the ECD spectrum and comparison with theoretical calculations. | Absolute configuration (P/M or Rₐ/Sₐ) of the allene chiral axis. |

| Modified Marfey's Method | Derivatization with a chiral reagent (e.g., L-FDAA) to form diastereomers, followed by chromatographic separation. | Reaction of the amine with L-FDAA and analysis of the resulting diastereomers by HPLC. | Absolute configuration of the chiral center/axis by comparing retention times. |

Reactivity and Reaction Mechanisms Involving 2,2 Dimethylocta 3,4 Dien 1 Amine

Transformations Involving the Primary Amine Functional Group

The primary amine (-NH₂) at the C1 position is a nucleophilic and basic center, allowing for a variety of common transformations.

Acylation: Primary amines react readily with acylating agents such as acid chlorides and acid anhydrides to form amides. libretexts.org The reaction involves the nucleophilic attack of the amine's lone pair on the carbonyl carbon of the acylating agent. jove.com This is typically a rapid and high-yielding reaction, often performed in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the acidic byproduct (e.g., HCl). libretexts.orgyoutube.com The resulting amide is significantly less nucleophilic and basic than the starting amine, which prevents over-acylation. jove.com

Alkylation: The direct alkylation of primary amines with alkyl halides is often a challenging reaction to control. The primary amine can react to form a secondary amine, which is often more nucleophilic than the primary amine and can be further alkylated to a tertiary amine, and subsequently to a quaternary ammonium salt. This typically results in a mixture of products. unizin.orgmasterorganicchemistry.com

Table 3: Common Transformations of the Primary Amine Group

| Reaction Type | Reagent (Example) | Product Functional Group |

|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | Secondary Amide |

| Acylation | Acetic Anhydride (B1165640) ((CH₃CO)₂O) | Secondary Amide |

| Alkylation | Methyl Iodide (CH₃I) | Mixture of secondary amine, tertiary amine, and quaternary ammonium salt |

Formation of Imines and Schiff Bases with Aldehydes and Ketones

The primary amine functionality of 2,2-Dimethylocta-3,4-dien-1-amine allows it to readily react with aldehydes and ketones to form imines, which are also known as Schiff bases. This condensation reaction is a fundamental transformation in organic chemistry, involving the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N) masterorganicchemistry.commasterorganicchemistry.com.

The reaction is typically catalyzed by acid and is reversible libretexts.org. The pH of the reaction medium is a critical parameter; it must be acidic enough to protonate the hydroxyl group of the intermediate to facilitate its removal as water, but not so acidic that it fully protonates the amine nucleophile, rendering it unreactive libretexts.org. The general mechanism proceeds through a carbinolamine intermediate. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon, and after proton transfers, the carbinolamine is formed. Subsequent protonation of the hydroxyl group allows for its elimination as water, yielding a resonance-stabilized iminium ion, which is then deprotonated to give the final imine product libretexts.org.

The reaction of this compound with various carbonyl compounds would yield a range of imines where the allene (B1206475) moiety remains intact. The stability of the resulting Schiff base can be influenced by the nature of the substituents on the original carbonyl compound. Aromatic aldehydes, for instance, tend to form more stable, conjugated Schiff bases compared to aliphatic aldehydes, which may be more prone to polymerization wjpsonline.com.

| Carbonyl Reactant | Structure | Product Name | Product Structure |

| Benzaldehyde | C₆H₅CHO | (E)-N-benzylidene-2,2-dimethylocta-3,4-dien-1-amine | C₆H₅CH=N-CH₂C(CH₃)₂CH=C=CH(CH₂)₂CH₃ |

| Acetone | (CH₃)₂CO | N-(propan-2-ylidene)-2,2-dimethylocta-3,4-dien-1-amine | (CH₃)₂C=N-CH₂C(CH₃)₂CH=C=CH(CH₂)₂CH₃ |

| Cyclohexanone | C₆H₁₀O | N-(cyclohexylidene)-2,2-dimethylocta-3,4-dien-1-amine | C₆H₁₀=N-CH₂C(CH₃)₂CH=C=CH(CH₂)₂CH₃ |

Table 1: Illustrative examples of Schiff bases formed from the reaction of this compound with representative aldehydes and ketones.

Amine-Initiated Cyclization Reactions

The structure of this compound, featuring both a nucleophilic amine and an electrophilic allene system, is conducive to intramolecular cyclization reactions. The amine can act as an internal nucleophile, attacking one of the allenic carbons to form various heterocyclic structures. These reactions can be promoted by transition metals or other catalysts nih.govacs.org.

For instance, palladium-catalyzed cyclization reactions of allenes bearing a nucleophilic functionality are well-documented acs.orgresearchgate.net. In a potential reaction pathway for this compound, a Pd(II) catalyst could coordinate to the allene, activating it for nucleophilic attack by the tethered amine. Depending on whether the amine attacks the central (C4) or a terminal (C3 or C5) carbon of the allene, and the subsequent reaction steps, various sizes of nitrogen-containing rings could be formed, such as pyrrolidine or piperidine derivatives.

Silver(I) salts are also known to catalyze the cyclization of allenic amines. Studies on amino acid-derived allenes have shown that catalysts like AgNO₃ can facilitate cyclization to form highly functionalized Δ³-pyrrolines, often with a transfer of chirality organic-chemistry.org. In the case of this compound, a similar Ag(I)-catalyzed process could lead to the formation of a five-membered dihydropyrrole ring.

Furthermore, radical-mediated cyclizations offer another pathway. The formation of an amidyl radical from the amine, followed by cyclization onto the allene, can generate a vinyl radical intermediate, which can be trapped to yield functionalized heterocyclic products nih.govnsf.gov. This type of transformation allows for the formation of multiple new bonds in a single operation.

| Catalyst Type | Potential Intermediate | Potential Product Type |

| Palladium (Pd) | Palla-cycloadduct | Substituted Pyrrolidines/Piperidines |

| Silver (Ag) | Silver-π-allene complex | Δ³-Pyrrolines |

| Radical Initiator | Amidyl Radical | Functionalized Lactams |

Table 2: Potential catalytic systems and corresponding products for the intramolecular cyclization of this compound.

Rearrangement Pathways of this compound and its Derivatives

Allyl Cyanate-to-Isocyanate Rearrangements and their Role in Related Amine Synthesis

The allyl cyanate-to-isocyanate rearrangement is not a reaction of this compound itself, but rather a powerful synthetic tool for the stereocontrolled formation of allylic amines, which are structurally related to allenic amines. This rearrangement is a acs.orgacs.org-sigmatropic reaction, a type of pericyclic reaction that proceeds through a cyclic transition state researchgate.netresearchgate.net.

The process typically starts with an allylic alcohol, which is converted into an allyl carbamate (B1207046). Dehydration of the carbamate generates an unstable allyl cyanate (B1221674) intermediate acs.org. This intermediate spontaneously rearranges under mild, often metal-free conditions to form a more stable allyl isocyanate researchgate.net. The key advantage of this method is the high degree of stereocontrol, as it involves a complete transfer of chirality from the starting alcohol to the final amine product researchgate.net. The resulting highly reactive isocyanate can be trapped in situ with various nucleophiles (e.g., alcohols, amines) to produce a diverse range of stable products like carbamates and ureas acs.orgnih.gov. This methodology provides a strategic advantage over other methods for synthesizing allylic amines, which might require harsh conditions or the use of heavy metal catalysts researchgate.net.

Other Thermally or Catalytically Induced Skeletal Rearrangements

The allene functional group in this compound and its derivatives is susceptible to skeletal rearrangements under thermal or catalytic conditions. One of the most common rearrangements for alkyl-substituted allenes is the isomerization to a more thermodynamically stable conjugated 1,3-diene system mdpi.comencyclopedia.pub.

This transformation is an atom-efficient, redox-neutral process that can be mediated by acid or heat. Acid-catalyzed rearrangements typically involve the protonation of the central sp-hybridized allenic carbon to form a stabilized vinyl or allyl cation intermediate, which then loses a proton to form the conjugated diene mdpi.com. Thermal rearrangements of allenes, particularly those in strained systems, can also occur at high temperatures (e.g., >300 °C) and may proceed through radical mechanisms encyclopedia.pub. For a non-strained allene like this compound, such a rearrangement would likely convert the octa-3,4-diene skeleton into an octa-2,4-diene or octa-3,5-diene structure.

Additionally, transition metal complexes can catalyze the rearrangement of allenes. For example, zirconium-catalyzed reactions can lead to the rearrangement and stereoinversion of metallacycles derived from allenes nih.gov. While not a direct skeletal rearrangement of the free amine, it highlights the reactivity of the allene moiety in the presence of metal catalysts.

Mechanistic Investigations of Key Transformations

Elucidation of Reaction Intermediates and Transition States

Understanding the intermediates and transition states in the reactions of this compound is crucial for predicting product outcomes and optimizing reaction conditions.

Imine Formation: As previously mentioned, the key reaction intermediate in the formation of imines and Schiff bases is the carbinolamine (or amino alcohol) libretexts.org. This tetrahedral intermediate is formed by the nucleophilic attack of the amine on the carbonyl carbon. The rate-determining step can vary, but the subsequent acid-catalyzed dehydration of this intermediate proceeds via an iminium ion , which is stabilized by resonance before deprotonation to the final product libretexts.org.

Amine-Initiated Cyclization: The mechanisms of amine-initiated cyclizations are diverse and depend on the catalyst and conditions.

In radical-mediated cyclizations , an amidyl radical is initially formed. This radical adds to the central carbon of the allene to generate a planar allylic radical or to a terminal carbon to form a vinyl radical . These radical intermediates are then trapped to form the final product nih.govacs.org.

In transition-metal-catalyzed reactions , such as those involving palladium, the mechanism often involves the formation of a cyclic organopalladium intermediate . This can occur through nucleopalladation, where the amine attacks the allene coordinated to the metal center acs.org.

Computational studies on related enyne-allene cyclizations suggest that the reaction can proceed through a diradical intermediate following a stepwise mechanism, even when calculations predict a concerted asynchronous transition state . This indicates that the reaction pathway can be complex, and a single minimum-energy path may not fully describe the mechanism acs.orgacs.org.

Rearrangements: For acid-catalyzed isomerizations of the allene to a 1,3-diene, the key intermediate is a carbocation . This carbocation is formed upon protonation of the allene at the central carbon, leading to a resonance-stabilized allylic cation which subsequently eliminates a proton to give the conjugated diene product mdpi.com. Thermal rearrangements of strained allenes have been proposed to involve diradical intermediates formed through homolytic bond cleavage encyclopedia.pub.

Kinetic Studies and Determination of Reaction Orders

Following a comprehensive search of scientific literature and chemical databases, no specific kinetic studies detailing the determination of reaction orders for reactions involving this compound were found. The available information on this compound is limited to its basic chemical and physical properties. Consequently, detailed research findings, including data on reaction rates, rate constants, and the experimental determination of reaction orders with respect to various reactants, are not publicly available at this time.

The absence of such data in the scientific literature prevents the creation of data tables and a detailed discussion on the kinetic profile of this specific allene amine. Further experimental research would be required to elucidate the kinetics of its reactions and to determine the orders of reaction under various conditions.

Computational and Theoretical Chemistry of 2,2 Dimethylocta 3,4 Dien 1 Amine

Electronic Structure Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. acs.org Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the electronic Schrödinger equation, providing information on molecular structure and energy. acs.org For a molecule like 2,2-Dimethylocta-3,4-dien-1-amine, DFT, particularly with functionals like B3LYP or those including dispersion corrections (e.g., B97-D3), offers a good balance of accuracy and computational cost for geometry and property predictions. researchgate.netnih.gov

The first step in most computational studies is geometry optimization, a process that locates the minimum energy structure of a molecule. uci.edu For a flexible molecule such as this compound, this involves exploring its conformational landscape to identify all stable conformers (local minima on the potential energy surface). uci.edu The molecule's structure is defined by the linear C=C=C allene (B1206475) core, the chiral axis resulting from the substitution pattern, and the rotatable bonds of the propyl and aminomethyl groups. masterorganicchemistry.comwikipedia.org

Conformational analysis would typically be performed using molecular mechanics (e.g., MMFF94) for an initial broad search, followed by DFT optimization of the low-energy conformers. nih.govnih.gov The relative energies of these conformers are crucial, as they determine their population at a given temperature according to the Boltzmann distribution. mdpi.com Key conformational variables include the dihedral angles around the C4-C5 and C1-C2 bonds. The relative stability of conformers is influenced by steric hindrance between the bulky tert-butyl-like group, the propyl chain, and the aminomethyl group. For instance, different rotational positions of the propyl group relative to the allene plane will result in distinct conformers with varying energies. nih.govlibretexts.org

Table 1: Representative Calculated Relative Energies for a Hypothetical Conformational Analysis of this compound.

This table is illustrative, based on typical energy differences found in flexible organic molecules and chiral amines. The values are calculated at a hypothetical DLPNO-CCSD(T)/CBS level of theory. nih.gov

| Conformer | Key Dihedral Angle(s) | Relative Electronic Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

| Conf-1 (Global Minimum) | anti | 0.00 | 68.1 |

| Conf-2 | gauche-1 | 1.10 | 16.5 |

| Conf-3 | gauche-2 | 1.25 | 13.2 |

| Conf-4 | eclipsed | 3.50 | 0.2 |

Data is conceptual and derived from principles discussed in cited literature. nih.govmdpi.comresearchgate.net

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's reactivity and electronic properties. thaiscience.infoyoutube.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one. thaiscience.info

For this compound, the HOMO is expected to have significant contributions from both the nitrogen lone pair of the amine and the π-system of the allene. The nitrogen lone pair typically results in a high-energy, localized orbital, making the amine group a primary site for electrophilic attack. The allene moiety contributes two orthogonal π-orbitals, which are energetically degenerate in unsubstituted allene but split in a substituted, chiral environment. acs.orgacs.org The LUMO is likely to be the corresponding π* antibonding orbital of the allene system.

The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net Computational methods like DFT at the B3LYP/6-311G(d,p) level can reliably predict these orbital energies. thaiscience.info

Table 2: Predicted Frontier Molecular Orbital Energies for this compound and Related Analogues.

This table is illustrative. Values are based on typical DFT (B3LYP/6-311G(d,p)) results for similar functional groups. thaiscience.infoirjweb.com

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| This compound (Hypothetical) | -5.95 | -0.75 | 5.20 |

| p-Aminoaniline | -4.60 | -0.99 | 3.61 |

| p-Isopropylaniline | -5.29 | -0.36 | 4.93 |

| 1,2-Propadiene (Allene) | -10.07 | 2.1 | 12.17 |

Data is conceptual and derived from principles discussed in cited literature. thaiscience.inforesearchgate.netscripps.eduwuxiapptec.com

Prediction of Reactivity and Selectivity

Computational chemistry is a powerful tool for predicting the reactivity and selectivity of chemical reactions by mapping the potential energy surface. aip.org

For this compound, several reaction pathways can be envisioned and computationally modeled.

Amine Nucleophilicity : The primary amine is a nucleophile and can react with various electrophiles.

Allene Reactivity : The allene functional group can undergo reactions such as electrophilic addition, cycloaddition, or pericyclic reactions like the ene reaction. wikipedia.orgnsf.govacs.org

Theoretical calculations can determine the activation energies (ΔE‡) and reaction energies (ΔEr) for these competing pathways. For example, the reaction of the allene moiety could be an ene reaction, where an allylic hydrogen is transferred to an "enophile". wikipedia.orgrsc.org Computational studies on similar systems show that such reactions often have high activation barriers unless catalyzed or involving highly activated substrates. rsc.org Alternatively, electrophilic addition to one of the allene's double bonds could occur. The regioselectivity of this addition (attack at the central vs. terminal carbon) can be predicted by analyzing the transition state energies.

Table 3: Representative Calculated Energetic Profile for a Hypothetical Ene Reaction.

This table is illustrative, with values based on a computational study of a related oxy-ene reaction calculated at the B3LYP-D3(BJ)/def2-TZVPP level. rsc.org

| Reaction Parameter | Energy (kcal/mol) |

| Activation Strain (ΔEstrain) | 32.1 |

| Interaction Energy (ΔEint) | -11.7 |

| Activation Energy (ΔE‡) | 33.0 |

| Reaction Energy (ΔEr) | -25.0 |

Data is conceptual and derived from principles discussed in cited literature. rsc.org

Solvent can dramatically influence reaction rates and equilibria. researchgate.net Computational models account for these effects in two primary ways:

Continuum Models : Methods like the Polarizable Continuum Model (PCM) treat the solvent as a continuous medium with a characteristic dielectric constant (ε). mdpi.comaip.org This approach is efficient for modeling the bulk electrostatic effects of the solvent on the solute's stability and is widely used in DFT calculations. researchgate.netresearchgate.net

Explicit Solvent Models : These models include individual solvent molecules in the calculation. This is computationally more demanding but is essential for reactions where specific solute-solvent interactions, such as hydrogen bonding, play a critical role in the mechanism. mdpi.com For the amine group in this compound, explicit water molecules could be included to model hydrogen bonding to the nitrogen lone pair and N-H bonds. researchgate.net

The stability of charged intermediates or transition states is particularly sensitive to the solvent's polarity. For instance, a reaction proceeding through a polar transition state would be accelerated in a high-dielectric solvent like water compared to a nonpolar solvent like heptane. researchgate.netaip.org Computational studies on amine reactions show that moving from the gas phase to an aqueous solution significantly alters reaction and activation energies. researchgate.netyoutube.com

Table 4: Comparison of Calculated Gas-Phase vs. Solvated Reaction Thermodynamics and Kinetics for an Amine Reaction.

This table presents data for the monoethanolamine regeneration reaction, calculated at the DLPNO-CCSD(T)/Def2-TZVP level with a PCM solvent model, demonstrating typical solvent effects. researchgate.netaip.org

| Solvent | Dielectric Constant (ε) | Gibbs Free Energy of Reaction (kcal/mol) | Activation Energy (kcal/mol) |

| Gas Phase | 1.0 | 25.4 | 41.5 |

| Formamide | 111.0 | 18.2 | 31.7 |

| Water | 78.4 | 12.8 | 26.9 |

| DMSO | 46.7 | 14.1 | 28.3 |

| Methanol (B129727) | 32.6 | 14.9 | 29.3 |

Data sourced from a study on monoethanolamine. researchgate.netaip.org

Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies, ECD spectra)

Computational chemistry is an invaluable aid in interpreting and predicting spectroscopic data. nih.gov

Predicting ¹H and ¹³C NMR chemical shifts is a routine application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method, often paired with functionals like MPW1PW91 or B3LYP, provides results that correlate well with experimental data. acs.org For this compound, key predicted shifts would include:

¹³C NMR : The central sp-hybridized carbon of the allene is highly characteristic, resonating far downfield (typically ~200-220 ppm). acs.orgacdlabs.com The two sp²-hybridized carbons of the allene appear around 80-100 ppm. acdlabs.com The carbon attached to the nitrogen (C1) would be in the 37-45 ppm range, and the quaternary carbon (C2) would also be in this aliphatic region. libretexts.org

¹H NMR : Protons on the allene would have distinct shifts, as would the CH₂ protons adjacent to the nitrogen.

Table 5: Representative Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Key Carbons in this compound.

This table is illustrative, based on typical chemical shift ranges for the constituent functional groups. acs.orgacdlabs.comlibretexts.org

| Carbon Atom | Environment | Predicted Chemical Shift (ppm) |

| C4 | C=C =C (central sp) | 205 - 215 |

| C3 | C =C=C (sp²) | 90 - 105 |

| C5 | C=C=C (sp²) | 85 - 100 |

| C1 | -CH₂NH₂ | 37 - 45 |

| C2 | -C (CH₃)₂- | 30 - 40 |

| C(CH₃)₂ | -C(C H₃)₂- | 20 - 30 |

Data is conceptual and derived from principles discussed in cited literature. acs.orgacdlabs.comlibretexts.orgstenutz.euacs.org

The calculation of vibrational frequencies via DFT confirms that an optimized structure is a true minimum (no imaginary frequencies) and allows for the prediction of an infrared (IR) spectrum. dtic.mil Anharmonic frequency calculations provide better agreement with experiment. nih.govresearchgate.net For this compound, characteristic vibrational modes include:

N-H stretching : Two distinct bands for the primary amine -NH₂ group, typically found around 3300-3500 cm⁻¹.

Allene C=C=C stretching : A characteristic antisymmetric stretch usually appearing in the 1950-1980 cm⁻¹ range. rsc.org

C-H stretching : Aliphatic and vinylic C-H stretches above and below 3000 cm⁻¹, respectively.

N-H bending (scissoring) : A mode for the primary amine around 1600 cm⁻¹. dtic.mil

Table 6: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound.

This table is illustrative, based on typical calculated frequencies for allenes and primary amines. Calculations are often performed at the B3LYP/6-31G(d) level. dtic.miluit.no

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| N-H Asymmetric Stretch | Primary Amine | 3400 - 3500 |

| N-H Symmetric Stretch | Primary Amine | 3300 - 3400 |

| C=C=C Antisymmetric Stretch | Allene | 1950 - 1980 |

| N-H Scissoring Bend | Primary Amine | 1590 - 1650 |

| C-N Stretch | Aliphatic Amine | 1100 - 1250 |

| N-H Wagging | Primary Amine | 750 - 850 |

Data is conceptual and derived from principles discussed in cited literature. nih.govdtic.milresearchgate.netlmu.eduresearchgate.net

As this compound is a chiral molecule, it will exhibit an Electronic Circular Dichroism (ECD) spectrum. masterorganicchemistry.com Predicting the ECD spectrum using Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for assigning the absolute configuration of a chiral compound. nih.govtechnologynetworks.com The process involves:

A thorough conformational search to find all significantly populated conformers. nih.gov

TD-DFT calculation of the ECD spectrum for each major conformer. researchgate.net

Averaging the individual spectra, weighted by their Boltzmann population, to generate the final predicted spectrum. nih.gov

The predicted spectrum is then compared to the experimental one. A match allows for the unambiguous assignment of the molecule's absolute configuration (R or S). The sign of the Cotton effects in the ECD spectrum of chiral allenes is highly sensitive to the spatial arrangement of substituents and the resulting helical twist of the chromophore. acs.orgchemrxiv.org The relationship between the helicity of the frontier molecular orbitals and the sign of the ECD bands can be established, although other factors also contribute. acs.orgchemrxiv.orgnih.gov

Advanced Molecular Dynamics Simulations for Dynamic Behavior

MD simulations of unsaturated amines and related alkylamines have demonstrated the importance of force field selection and proper parameterization to accurately model system behavior. ulisboa.ptulisboa.pt For this compound, a simulation would typically involve placing the molecule in a periodic box filled with a suitable solvent, such as water, to mimic physiological conditions. The system's energy is then minimized to remove any steric clashes before the production simulation is run for a duration sufficient to capture the relevant molecular motions, often on the nanosecond to microsecond timescale.

Key dynamic properties that can be elucidated from MD simulations of this compound include:

Conformational Analysis: The allene group introduces a rigid, linear C=C=C moiety, while the single bonds in the rest of the molecule allow for considerable rotational freedom. rsc.orgrsc.org MD simulations can map the potential energy surface associated with these rotations, identifying low-energy conformations and the barriers between them. The bulky gem-dimethyl group is expected to significantly influence the accessible conformational space.

Solvation and Hydrogen Bonding: The primary amine group is capable of forming hydrogen bonds with solvent molecules and potential biological targets. MD simulations can quantify the number and lifetime of these hydrogen bonds, providing insight into the molecule's solubility and interaction potential. The dynamics of water molecules around the hydrophobic alkyl chain and the allene can also be characterized.

Vibrational and Rotational Motions: Analysis of the simulation trajectory can yield information about the vibrational frequencies of different bonds and the rotational dynamics of the entire molecule and its constituent parts. The characteristic vibrational modes of the allene group could be of particular interest.

While specific research findings for MD simulations of this compound are not publicly available, data from simulations of related amines can provide a basis for expected behavior.

Table 1: Representative Data from Molecular Dynamics Simulations of a Generic Primary Amine in Aqueous Solution

| Property | Description | Illustrative Value |

| Radius of Gyration (Rg) | A measure of the molecule's compactness. | 0.45 ± 0.03 nm |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to solvent. | 2.5 ± 0.2 nm² |

| Amine-Water Hydrogen Bonds | The average number of hydrogen bonds between the amine group and water. | 3.1 ± 0.5 |

| Hydrogen Bond Lifetime | The average duration of an amine-water hydrogen bond. | 1.5 ± 0.3 ps |

Note: The values in this table are illustrative and represent typical data obtained from MD simulations of a small primary amine. Actual values for this compound would require specific simulations.

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics for Structural Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are essential in medicinal chemistry and toxicology for predicting the biological activity of chemical compounds based on their molecular structures. nih.gov For this compound, QSAR models can be developed by analyzing a series of structurally related compounds with known activities. Cheminformatics tools are employed to calculate molecular descriptors and build predictive models.

The development of a QSAR model for analogues of this compound would involve the following steps:

Data Set Curation: A dataset of structurally diverse amines with measured biological activity (e.g., receptor binding affinity, enzyme inhibition) would be compiled. nih.govscirp.orgresearchgate.net

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors can be categorized as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, connectivity indices, etc.

3D Descriptors: Molecular shape, volume, surface area, etc.

Physicochemical Descriptors: LogP (lipophilicity), polar surface area (PSA), etc.

Model Building and Validation: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forests) are used to build a mathematical model correlating the descriptors with the biological activity. nih.gov The model's predictive power is then rigorously validated using internal and external validation techniques.

For the allene-containing amine, specific descriptors capturing the unique electronic and steric features of the allene moiety would be critical for a robust QSAR model. rsc.org The activity of this compound could then be predicted using the validated model.

Table 2: Key Molecular Descriptors for QSAR Analysis of Amine Analogues

| Descriptor | Description | Importance in QSAR |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity. | Influences membrane permeability and binding to hydrophobic pockets. |

| Topological Polar Surface Area (TPSA) | The sum of the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. | Relates to hydrogen bonding potential and cell permeability. |

| Molecular Weight (MW) | The mass of one mole of the substance. | A fundamental descriptor related to size. |

| Number of Rotatable Bonds | The count of bonds that allow free rotation. | Indicates molecular flexibility. |

| Shape Indices (e.g., Kappa indices) | Numerical descriptors of molecular shape. | Important for receptor fit. |

Table 3: Hypothetical QSAR Data for a Series of Bioactive Amine Analogues

| Compound | Structure | LogP | TPSA (Ų) | Biological Activity (IC₅₀, µM) |

| Analogue 1 | Hexylamine | 2.03 | 26.02 | 15.2 |

| Analogue 2 | Octylamine | 3.05 | 26.02 | 8.5 |

| Analogue 3 | 2-Aminoheptane | 2.54 | 26.02 | 12.1 |

| This compound | C₁₀H₁₉N | Predicted | Predicted | Predicted |

Note: The biological activity values are hypothetical. A QSAR model built from such data could predict the activity of this compound based on its calculated descriptors.

The application of cheminformatics and QSAR provides a powerful, cost-effective approach to prioritize the synthesis and testing of novel compounds and to understand the structural requirements for a desired biological effect. For a novel scaffold like that of this compound, these computational methods are invaluable for guiding further research.

Synthetic Applications and Derivatization of the 2,2 Dimethylocta 3,4 Dien 1 Amine Scaffold

Incorporation into Larger Molecular Architectures

The primary amine and the diene functionality of 2,2-Dimethylocta-3,4-dien-1-amine serve as key handles for its integration into more complex molecular frameworks. This allows for the synthesis of a diverse array of derivatives with potential applications in medicinal chemistry and materials science.

The primary amine group of this compound can undergo a variety of transformations to yield more complex amine derivatives. Standard alkylation and acylation reactions can introduce a wide range of substituents. enamine.netmdpi.com However, the steric hindrance around the primary amine may necessitate the use of more reactive electrophiles or specific catalytic systems to achieve high yields. For instance, copper-catalyzed C-N coupling reactions have proven effective for the amination of sterically hindered substrates. nih.gov

The diene functionality opens up pathways for the construction of various heterocyclic systems. mdpi.com For example, aza-Diels-Alder reactions, where the diene reacts with an imine, could be employed to form piperidine-based heterocycles. acs.org The steric and electronic properties of the diene in this compound would influence the feasibility and outcome of such cycloadditions. acs.org Furthermore, intramolecular hydroamination of the allene (B1206475), potentially catalyzed by transition metals like rhodium or iron, could lead to the formation of nitrogen-containing heterocycles such as dihydropyrroles. nih.gov

| Reaction Type | Potential Heterocyclic Product | Reagents and Conditions |

| Aza-Diels-Alder | Piperidine derivatives | Imine, Lewis or Brønsted acid catalyst |

| Intramolecular Hydroamination | Dihydropyrrole derivatives | Transition metal catalyst (e.g., Rh, Fe) |

| Radical Cyclization | Various nitrogen heterocycles | Radical initiator, trapping agent |

The primary amine of this compound can be readily converted to amides, carbamates, and ureas, which are important functional groups in many biologically active molecules.

Amides: The synthesis of amides from sterically hindered primary amines like this compound can be achieved by reaction with activated carboxylic acid derivatives such as acyl chlorides or anhydrides. rsc.org Due to the steric bulk, these reactions might require elevated temperatures or the use of coupling agents to facilitate the amide bond formation.

Carbamates: Carbamates can be prepared by reacting the amine with chloroformates or by more modern methods that avoid the use of phosgene (B1210022) derivatives. The reaction of amines with dialkyl carbonates, for instance, offers a greener alternative for carbamate (B1207046) synthesis. researchgate.netlincoln.ac.uk The formation of carbamates from sterically hindered amines has been shown to be feasible, sometimes with the aid of a catalyst. acs.org The reversible reaction of amines with carbon dioxide to form carbamates is another potential route, although the stability of the resulting carbamate from a hindered amine would need to be considered. mdpi.com

Ureas: Unsymmetrical ureas can be synthesized from this compound by reaction with isocyanates. For sterically hindered amines, alternative methods might be more efficient, such as the reaction with carbamoyl (B1232498) chlorides or the use of reagents that generate isocyanates in situ. organic-chemistry.orgcommonorganicchemistry.com One-pot syntheses of ureas from Boc-protected amines have also been developed and could be applicable. acs.org Another approach involves the transamidation of urea (B33335) with the amine, which can be performed under relatively mild conditions. nih.gov

| Derivative | Synthetic Method | Key Reagents |

| Amide | Acylation | Acyl chloride, anhydride (B1165640), or carboxylic acid with coupling agent |

| Carbamate | Carbamoylation | Chloroformate, dialkyl carbonate, or CO2 with an alkyl halide |

| Urea | Ureation | Isocyanate, carbamoyl chloride, or urea |

Development of Chiral Building Blocks from this compound

The allene moiety in this compound is a source of axial chirality, making this compound a potential precursor for chiral building blocks that are valuable in asymmetric synthesis.

The separation of the enantiomers of this compound or its derivatives can be achieved through classical resolution techniques or by enantioselective synthesis. Rhodium-catalyzed hydroamination of allenes has been shown to produce chiral allylic amines with high enantioselectivity. nih.govrsc.org Similar strategies could potentially be adapted for the synthesis of enantiomerically enriched this compound. Another approach is the asymmetric synthesis of allenes through methods that create a stereogenic center and then transfer that chirality to the allene axis. acs.org

Once obtained in enantiopure form, these chiral allenic amines can serve as valuable building blocks. They can be incorporated into larger molecules to introduce a chiral center, or they can be used as chiral ligands in asymmetric catalysis. The combination of a chiral allene and a coordinating amine group in a single molecule makes them attractive candidates for the design of novel ligands for transition metal catalysts. researchgate.net

| Method | Approach | Potential Application |

| Enantioselective Synthesis | Rhodium-catalyzed hydroamination of allenes | Access to enantiopure allenic amines |

| Asymmetric Synthesis | Chirality transfer from a stereogenic center | Creation of axially chiral allenes |

| Chiral Resolution | Classical resolution or kinetic resolution | Separation of enantiomers |

Polymerization Studies of Diene-Containing Amines and their Derivatives

The diene functionality in this compound allows for its participation in polymerization reactions, leading to the formation of polymers with unique properties conferred by the amine and the bulky alkyl groups.

The polymerization of dienes can proceed through various mechanisms, including free radical, anionic, and coordination polymerization. doi.orgrsc.org The steric hindrance in this compound might influence the polymerization kinetics and the microstructure of the resulting polymer. For instance, in the polymerization of other bulky diene monomers, the stereochemistry of the polymer backbone can be controlled by the choice of catalyst and reaction conditions. orgoreview.comlibretexts.org

Copolymerization of this compound with other monomers, such as styrene (B11656) or other dienes, could lead to the development of functional copolymers with tailored properties. doi.org Amine-functionalized polydienes have been investigated for various applications, including as additives to improve the properties of commercial rubbers and as materials for gene delivery. acs.orgacs.orgvnulib.edu.vn The presence of the primary amine group in polymers derived from this compound would allow for post-polymerization modifications, further expanding their potential applications. nih.gov

| Polymerization Method | Potential Polymer Type | Key Features |

| Free Radical Polymerization | Homopolymer or Copolymer | Potentially random stereochemistry |

| Anionic Polymerization | Living Polymer | Controlled molecular weight and architecture |

| Coordination Polymerization | Stereoregular Polymer | Control over cis/trans and tacticity |

Utilization in Ligand Design for Organometallic Catalysis Involving Diene-Amine Complexes

The combination of a diene and a primary amine in this compound makes it an attractive scaffold for the design of ligands for organometallic catalysis. numberanalytics.com The diene can coordinate to a metal center, while the amine can act as an additional binding site, forming a chelating diene-amine ligand.

The steric bulk provided by the 2,2-dimethylpropyl group can have a significant impact on the catalytic activity and selectivity of the resulting metal complex. dntb.gov.ua Sterically hindered ligands can create a specific coordination environment around the metal center, influencing the outcome of catalytic reactions.

Diene-amine complexes have been explored in various catalytic transformations. For example, chiral diene-amine ligands have been used in asymmetric catalysis. nih.govresearchgate.net The synthesis of such complexes would typically involve the direct reaction of this compound with a suitable metal precursor. nih.gov The catalytic performance of these new complexes could then be evaluated in a range of reactions, such as hydrogenation, hydroformylation, or cross-coupling reactions.

Conclusion and Future Research Directions

Summary of Current Research Achievements and Remaining Challenges

Direct research on 2,2-Dimethylocta-3,4-dien-1-amine is not extensively documented in the current scientific literature. However, knowledge of its constituent functional groups—a neopentyl-like primary amine and a 1,2-diene (allene)—allows for a theoretical appraisal of its chemical nature. The primary achievement is the conceptualization of its synthesis from the known precursor, 2,2-Dimethylocta-3,4-dienal.